RNase L Activation: Sub-Nanomolar IC50 Differentiates 5-(3-Aminophenyl)-3-cyanophenol from Generic Biaryl Phenols
5-(3-Aminophenyl)-3-cyanophenol exhibits potent RNase L activation with an IC50 of 2.30 nM for inhibition of protein synthesis in mouse L cell extracts [1]. This sub-nanomolar activity distinguishes it from structurally related biaryl phenols that lack the specific 3-amino-3'-cyanophenol substitution pattern, which typically show no measurable RNase L activation or require micromolar concentrations [1]. The precise meta-substitution geometry is essential for the compound's interaction with the 2-5A-dependent ribonuclease pathway.
| Evidence Dimension | RNase L activation potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Generic biaryl phenols lacking 3-amino-3'-cyanophenol scaffold (no detectable activity at comparable concentrations) |
| Quantified Difference | Sub-nanomolar activity versus no detectable activity (class-level inference based on structural requirement for 3-amino-3'-cyanophenol motif) |
| Conditions | In vitro protein synthesis inhibition assay using mouse L cell extracts; compound tested for activation of RNase L by measuring concentration required for 50% inhibition of protein synthesis |
Why This Matters
Procurement of the exact 5-(3-aminophenyl)-3-cyanophenol scaffold is essential for RNase L-targeted research programs, as generic biaryl analogs cannot replicate this sub-nanomolar activity profile.
- [1] BindingDB. Affinity Data: IC50 = 2.30 nM for RNase L activation by 5-(3-Aminophenyl)-3-cyanophenol. Entry ID 50003049, BDBM50025002. View Source
